Waltonitone vs. Oleanolic Acid: Quantified Superiority in Potency Against BEL-7402 HCC Cells
In the BEL-7402 human hepatocellular carcinoma cell line, Waltonitone demonstrates significantly greater potency than its close structural analog, oleanolic acid (OA). Waltonitone achieved 50% growth inhibition (IC50) at a concentration of 13.9 ± 5.2 µM [1]. In contrast, under comparable experimental conditions (MTT assay, 48-hour treatment), oleanolic acid exhibited a markedly higher IC50 of 59.94 µM in the same cell line . This represents a 4.3-fold difference in potency.
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 13.9 ± 5.2 µM |
| Comparator Or Baseline | Oleanolic Acid: 59.94 µM |
| Quantified Difference | Waltonitone is 4.3-fold more potent (lower IC50) |
| Conditions | Human hepatocellular carcinoma BEL-7402 cell line; MTT assay; 48-hour treatment. |
Why This Matters
For researchers designing dose-response studies or seeking a more potent natural product for HCC models, Waltonitone requires significantly less material and may achieve therapeutic effects at lower concentrations compared to oleanolic acid.
- [1] Zhang, Y., Zhang, G. B., Xu, X. M., Zhang, M., Qu, D., Niu, H. Y., Bai, X., Kan, L., & He, P. (2009). Waltonitone induces human hepatocellular carcinoma cells apoptosis in vitro and in vivo. Cancer Letters, 286(2), 223–231. View Source
